REACTION_CXSMILES
|
[Br:1][C:2]1[O:6][C:5]([CH:7]=[CH:8]C(N=[N+]=[N-])=O)=[CH:4][CH:3]=1.C1([O:20][C:21]2C=CC=CC=2)C=CC=CC=1.C([N:31](CCCC)CCCC)CCC>COC(C)(C)C>[Br:1][C:2]1[O:6][C:5]2[CH:7]=[CH:8][NH:31][C:21](=[O:20])[C:4]=2[CH:3]=1
|
Name
|
3-(5-bromo-2-furyl)acryloyl azide
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(O1)C=CC(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
225 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 220-230° C. for 30 min under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The obtained solid was purified by silica gel column chromatography (hexane
|
Type
|
ADDITION
|
Details
|
To the obtained fraction was added a saturated aqueous sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(NC=CC2O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |